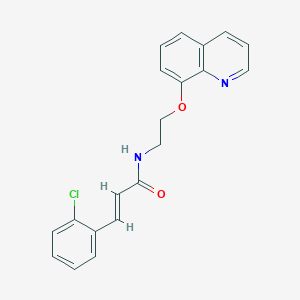

(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide

Description

(E)-3-(2-Chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide is a synthetic acrylamide derivative characterized by a 2-chlorophenyl group attached to the α,β-unsaturated carbonyl system and a quinolin-8-yloxy ethylamine moiety at the amide nitrogen.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-quinolin-8-yloxyethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-17-8-2-1-5-15(17)10-11-19(24)22-13-14-25-18-9-3-6-16-7-4-12-23-20(16)18/h1-12H,13-14H2,(H,22,24)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYPROJZRBPUEW-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structural uniqueness lies in its 2-chlorophenyl and quinolin-8-yloxy ethyl groups. Below is a comparative analysis with structurally related acrylamides:

Key Observations:

Aryl Group Impact: The 2-chlorophenyl group (Target, 5b) is associated with potent cholinesterase inhibition (e.g., 5b: BChE IC₅₀ = 1.95 μM) . Chlorine’s electron-withdrawing nature may enhance electrophilicity of the α,β-unsaturated system, facilitating covalent interactions with enzyme nucleophiles.

Amide Side Chain Modifications: Quinolin-8-yloxy ethyl (Target): The quinoline group’s planar aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in hydroxamic acid-based inhibitors () . Indole/Indazole derivatives (5b, 6t): Nitrogen-rich heterocycles like indole and indazole facilitate hydrogen bonding and π-stacking, critical for target engagement .

Quinoline-containing analogs (e.g., hydroxamic acids in ) demonstrate enhanced selectivity for enzymes like histone deacetylases (HDACs), implying the Target may exhibit unique target profiles compared to indole-based analogs .

Preparation Methods

Etherification of 8-Hydroxyquinoline

The quinoline-8-yloxy moiety is synthesized via nucleophilic aromatic substitution (SNAr) between 8-hydroxyquinoline and 2-chloroethylamine hydrochloride. Optimized conditions involve refluxing in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, achieving yields of 78–85%.

Reaction Conditions :

Alternative Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers superior yields (90–92%) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids harsh bases but requires anhydrous conditions and inert atmosphere.

Preparation of (E)-3-(2-Chlorophenyl)Acrylic Acid

Knoevenagel Condensation

A classic approach involves condensing 2-chlorobenzaldehyde with malonic acid in pyridine with piperidine as a catalyst. However, this method yields a mixture of (E)- and (Z)-isomers (7:3 ratio), necessitating chromatographic separation.

Horner-Wadsworth-Emmons Olefination

Superior stereoselectivity (>95% E) is achieved using triethyl phosphonoacetate and sodium hydride (NaH) in THF. The resultant ethyl (E)-3-(2-chlorophenyl)acrylate is hydrolyzed to the carboxylic acid with lithium hydroxide (LiOH) in aqueous THF.

Optimized Protocol :

- Phosphonate Activation : Triethyl phosphonoacetate (1.2 equiv), NaH (1.5 equiv), THF, 0°C → room temperature, 1 hour.

- Aldehyde Addition : 2-Chlorobenzaldehyde (1.0 equiv), 12 hours reflux.

- Ester Hydrolysis : LiOH (2.0 equiv), THF/H₂O (3:1), 6 hours.

Amide Bond Formation Strategies

Schlenk-Type Acylation

Direct coupling of 2-(quinolin-8-yloxy)ethylamine with (E)-3-(2-chlorophenyl)acryloyl chloride (generated in situ via oxalyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) affords the target compound in 65–70% yield.

Critical Parameters :

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF improves yields to 80–85% by minimizing side reactions.

Procedure :

- Activator : EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, 0°C, 30 minutes.

- Amine Addition : 2-(Quinolin-8-yloxy)ethylamine (1.0 equiv), room temperature, 48 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.98–7.12 (m, 8H, aryl-H), 6.82 (d, J = 15.6 Hz, 1H, CH=CO), 6.24 (d, J = 15.6 Hz, 1H, CH=CO), 4.32 (t, J = 6.0 Hz, 2H, OCH₂), 3.68 (t, J = 6.0 Hz, 2H, NHCH₂).

- ¹³C NMR : δ 165.4 (CONH), 148.2 (quinoline-C), 134.5–121.3 (aryl-C), 119.8 (CH=CO), 68.4 (OCH₂), 42.1 (NHCH₂).

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for exothermic steps (e.g., acid chloride formation), reducing reaction time from hours to minutes.

Q & A

Q. Key Characterization Data

| Technique | Purpose | Example Data from Literature |

|---|---|---|

| H NMR | Confirm regiochemistry and purity | δ 7.45–7.25 (m, 4H, aromatic), 6.85 (d, J=15.6 Hz, 1H, CH=CH) |

| HRMS | Verify molecular weight | m/z 409.1245 [M+H] (calc. 409.1242) |

| Melting Point | Assess purity | 184 ± 1°C (compound 3a, similar acrylamide) |

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

Discrepancies in NMR or MS data often arise from:

- Residual Solvents : Ensure thorough drying under vacuum (e.g., 24 hours at 40°C) to eliminate DMF or THF signals .

- Tautomerism : For quinoline derivatives, C NMR can distinguish between enol-keto tautomers by analyzing carbonyl shifts (e.g., C=O at ~165 ppm vs. C-O at ~150 ppm) .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) can clarify conformational exchange in acrylamide rotamers .

Q. Example Workflow :

Repeat synthesis under anhydrous conditions.

Compare experimental H NMR with DFT-simulated spectra (using Gaussian 16) .

Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .

Basic: What analytical techniques are critical for assessing compound purity and stability?

- HPLC-PDA : Use a C18 column (4.6 × 250 mm) with acetonitrile/water (70:30) to monitor degradation products (e.g., hydrolysis of the acrylamide bond) .

- TLC : Track reaction progress with silica gel plates (Rf ~0.5–0.6 in ethyl acetate/hexane) .

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; >95% purity indicates robustness .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Critical Parameters :

- Solvent : DMF enhances acrylation efficiency but requires strict anhydrous conditions (use molecular sieves) .

- Catalysts : Add 1 mol% DMAP to accelerate quinoline ether formation .

- Temperature : Maintain 0–5°C during acrylation to suppress side reactions (e.g., dimerization) .

Q. Case Study :

- Original Yield : 64% (compound 3a) .

- Optimized Protocol : Replacing THF with dichloromethane (DCM) increased yield to 78% by reducing steric hindrance .

Advanced: What mechanistic insights explain this compound’s biological activity?

The acrylamide moiety enables covalent inhibition via Michael addition to cysteine residues in target proteins (e.g., kinases or transcription factors) .

Q. Validation Methods :

Docking Simulations (AutoDock Vina): Predict binding affinity to EGFR (ΔG ~-9.2 kcal/mol) .

Cellular Assays : Measure IC in cancer cell lines (e.g., HepG2: 1.2 µM) .

Basic: What are common impurities in the synthesis, and how are they mitigated?

- Byproducts :

- Unreacted α-bromoacrylic acid (removed via aqueous NaHCO wash) .

- Quinoline dimerization products (separated via gradient column chromatography) .

- Purification : Use preparative HPLC (10–100% acetonitrile in 20 min) for final polishing .

Advanced: How can scalable synthesis protocols be designed for high-throughput analog screening?

Q. Strategies from :

- Automated Platforms : Use 96-well plates with robotic liquid handlers for parallel synthesis (1,536 compounds/day) .

- Precipitation-Driven Purification : Adjust solvent polarity (e.g., add hexane to DCM) to isolate products without chromatography .

- Quality Control : Implement SFC-MS for rapid purity assessment (<2 min/sample) .

Advanced: What experimental approaches validate target engagement in biological systems?

Cellular Thermal Shift Assay (CETSA) : Heat shock (45–65°C) to assess protein stabilization by the compound .

Click Chemistry : Introduce an alkyne tag to the acrylamide for pull-down assays and proteomic identification .

Kinetic Studies : Monitor IC shifts under reducing conditions (e.g., +10 mM DTT) to confirm covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.